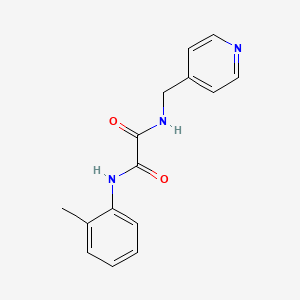

N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for DM235 were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Aplicaciones Científicas De Investigación

Allosteric Modulation of Cannabinoid Receptors

Research on indole-2-carboxamides reveals the importance of structural elements for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements include chain length at the C3-position, an electron-withdrawing group at the C5-position, linker length between the amide bond and phenyl ring, and amino substituents on the phenyl ring. These modifications impact binding affinity and cooperativity, suggesting potential applications in developing CB1 receptor modulators (Khurana et al., 2014).

Anticonvulsant Activities

Piperidinecarboxamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Structural variations, such as substituent changes on the aromatic ring and modifications of the piperidine ring nitrogen, demonstrate significant effects on activity. These studies provide insights into developing new anticonvulsant agents (Ho, Crider, & Stables, 2001).

Anti-angiogenic and DNA Cleavage Activities

Novel piperidine-4-carboxamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities. The presence of electron-donating and withdrawing groups at specific positions of the phenyl ring determines their potency as anticancer agents, highlighting their potential in cancer therapy (Kambappa et al., 2017).

Opioid Receptor Antagonism

trans-3,4-Dimethyl-4-(3-carboxamidophenyl)piperidines represent a new class of micro opioid receptor antagonists. The structure-activity relationship studies of these compounds have led to the identification of ligands with high affinity towards human micro opioid receptors, offering insights into opioid receptor modulation (Le Bourdonnec et al., 2003).

PET Imaging for Neuroinflammation

[11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrates potential in imaging reactive microglia and assessing neuroinflammation in vivo. This application is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-4-[(2-phenylbutanoylamino)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-4-17(16-8-6-5-7-9-16)18(23)20-14-15-10-12-22(13-11-15)19(24)21(2)3/h5-9,15,17H,4,10-14H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVYIMBPPMJNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)

![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)

![5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2781190.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)

![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)

![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)

![2-tert-Butyl-4-phenyl-1-(pyridin-3-ylmethyl)-5H,6H-benzo[h]quinolin-1-ium tetrafluoroboranuide](/img/structure/B2781197.png)

![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2781198.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2781201.png)

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2781202.png)